molecular formula C22H20D3ClF3N B602602 rac-Cinacalcet-d3-Hydrochlorid CAS No. 1185097-33-9

rac-Cinacalcet-d3-Hydrochlorid

Katalognummer: B602602
CAS-Nummer: 1185097-33-9
Molekulargewicht: 396.89
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Cinacalcet-d3 Hydrochloride is a deuterium-labeled analog of rac Cinacalcet Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its role in the study of pharmacokinetics and metabolic profiling due to the presence of deuterium atoms, which replace hydrogen atoms in the molecule .

Wissenschaftliche Forschungsanwendungen

Treatment of Primary Hyperparathyroidism

Cinacalcet has been shown to effectively normalize serum calcium levels in patients with primary hyperparathyroidism who are not candidates for surgery. A study indicated that 73% of patients treated with cinacalcet achieved normocalcemia compared to only 5% in the placebo group, highlighting its efficacy as a non-surgical treatment option .

Management of Secondary Hyperparathyroidism in CKD

Rac Cinacalcet-d3 Hydrochloride is particularly beneficial for patients with secondary hyperparathyroidism due to CKD. In clinical trials, patients receiving cinacalcet demonstrated significant reductions in iPTH levels compared to control groups. For instance, one study reported that 56% of cinacalcet-treated subjects achieved a ≥30% reduction in iPTH levels, while only 19% in the placebo group did so .

Use in Dialysis Patients

In patients undergoing dialysis, cinacalcet, often combined with vitamin D sterols, has been shown to improve calcium compliance rates significantly. However, it does not appear to enhance overall survival rates compared to vitamin D alone . The combination therapy can lead to increased gastrointestinal side effects such as nausea and vomiting .

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness and safety profile of Rac Cinacalcet-d3 Hydrochloride:

  • TARGET Study : This trial focused on patients with inadequately controlled secondary hyperparathyroidism undergoing hemodialysis. Initial doses were titrated up to 180 mg based on PTH levels. Results indicated substantial reductions in plasma PTH levels among those treated with cinacalcet compared to controls .
  • OPTIMA Study : Conducted in Europe, this study compared cinacalcet treatment against conventional therapies involving vitamin D sterols and phosphate binders. The findings underscored cinacalcet's role in achieving targeted PTH levels effectively .

Safety and Side Effects

While Rac Cinacalcet-d3 Hydrochloride is generally well-tolerated, common side effects include gastrointestinal disturbances such as nausea and vomiting. Monitoring for hypocalcemia is also crucial, particularly when used alongside vitamin D preparations .

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet-d3 Hydrochloride involves the incorporation of deuterium into the molecular structure of rac Cinacalcet Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:

    Amide Formation and Reduction: Starting from ®-(+)-1-(1-naphthyl)ethylamine, the amide is formed and subsequently reduced.

    Reductive Amination: Reaction with an aldehyde followed by reduction of the resulting imine.

    Nucleophilic Substitution: Using a suitable partner that carries a leaving group.

Industrial Production Methods: Industrial production of rac Cinacalcet-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: rac Cinacalcet-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: rac Cinacalcet-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in analytical methods .

Biologische Aktivität

Rac Cinacalcet-d3 Hydrochloride is a novel calcimimetic compound primarily used in the treatment of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). This article delves into its biological activity, exploring its mechanism of action, efficacy, safety, and relevant clinical studies.

Cinacalcet acts as an allosteric modulator of the calcium-sensing receptor (CaR), which plays a crucial role in regulating parathyroid hormone (PTH) secretion. By enhancing the sensitivity of CaR to extracellular calcium levels, cinacalcet effectively lowers circulating PTH concentrations. This mechanism is particularly beneficial for patients with SHPT, where elevated PTH levels contribute to bone and mineral metabolism disorders .

In Vitro Studies

In vitro experiments have demonstrated that cinacalcet can activate CaR in various cell lines. The compound increases intracellular calcium levels and inhibits PTH release from parathyroid cells. A notable finding is that cinacalcet shifts the calcium concentration-response curve to the left, indicating its role as an allosteric enhancer .

In Vivo Studies

In vivo studies show that oral administration of cinacalcet leads to a significant decrease in serum PTH levels across various animal models. For example, doses ranging from 1 to 30 mg/kg resulted in marked reductions in serum PTH concentrations in rats . Furthermore, studies indicate that cinacalcet does not adversely affect bone metabolism over short-term administration periods .

Case Studies and Trials

Several clinical trials have evaluated the efficacy of cinacalcet in patients with CKD. A meta-analysis encompassing eight randomized controlled trials involving 1,443 patients found that cinacalcet significantly improved blood calcium compliance rates compared to active vitamin D alone. However, it did not demonstrate a significant impact on overall survival rates .

Study Participants Intervention Outcome
Study 1845 vs 584Cinacalcet vs PlaceboSignificant reduction in PTH levels
Study 2360Cinacalcet + Vitamin DImproved calcium compliance
Study 32985Cinacalcet vs PlaceboReduced cardiovascular events associated with FGF23 reduction

Safety Profile

While cinacalcet is generally well-tolerated, some adverse effects have been reported. Hypocalcemia and gastrointestinal disturbances are among the most common side effects observed in clinical settings. The incidence of vomiting was notably higher when cinacalcet was combined with active vitamin D therapy compared to vitamin D alone .

Eigenschaften

IUPAC Name

N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675767
Record name N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185097-33-9
Record name N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Cinacalcet-d3 Hydrochloride
Reactant of Route 2
rac Cinacalcet-d3 Hydrochloride
Reactant of Route 3
Reactant of Route 3
rac Cinacalcet-d3 Hydrochloride
Reactant of Route 4
Reactant of Route 4
rac Cinacalcet-d3 Hydrochloride
Reactant of Route 5
Reactant of Route 5
rac Cinacalcet-d3 Hydrochloride
Reactant of Route 6
Reactant of Route 6
rac Cinacalcet-d3 Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.